The compound 4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclo-tricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-y]-3-(4-hydroxyphenyl)-1 oxopropan -2 -yl ] amino ] -4 -methyl -1 -oxopentan -2 -yl ] amino ] -5 -oxopentanoic acid is a complex organic molecule with significant implications in medicinal chemistry.
This compound is identified in chemical databases and research articles focusing on peptide synthesis and biological activity. It is linked to various studies that explore its potential as a therapeutic agent.
The compound belongs to the class of peptides and peptidomimetics, characterized by their structure containing multiple amino acid residues. It acts as a selective antagonist for corticotropin-releasing factor receptors, particularly CRF2.
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be automated using peptide synthesizers to enhance efficiency and yield.
The synthesis generally follows these steps:
The molecular structure of this compound is highly intricate due to its extensive sequence of amino acids and modifications. It features multiple functional groups including amines, carbonyls, and hydroxyls that contribute to its biological activity.
The molecular formula can be expressed as , where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The exact counts are derived from the structural breakdown of its components.
The compound undergoes various chemical reactions typical for peptides:
Understanding these reactions is crucial for optimizing synthesis routes and enhancing stability during storage and application.
The primary mechanism of action involves binding to corticotropin-releasing factor receptors (CRF). By acting as an antagonist at CRF2 receptors, it inhibits downstream signaling pathways associated with stress responses.
Research indicates that this compound effectively reduces cyclic adenosine monophosphate (cAMP) accumulation in cells expressing CRF receptors when stimulated by agonists.
The compound exhibits properties typical of large peptides:
This compound has potential applications in:
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 18866-87-0
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: